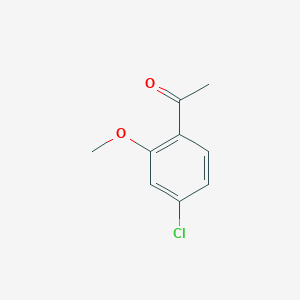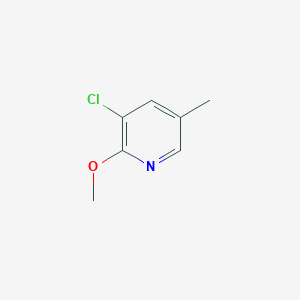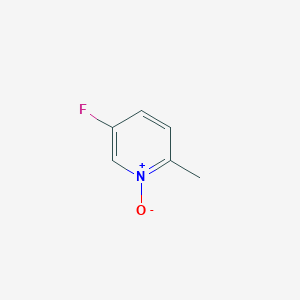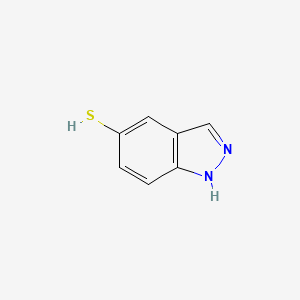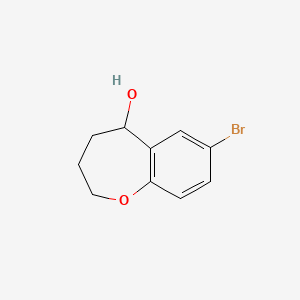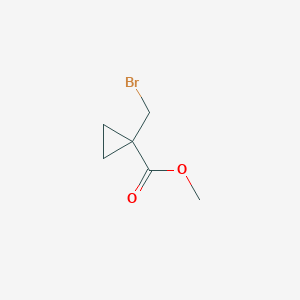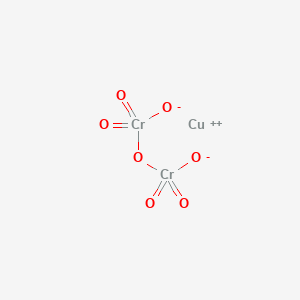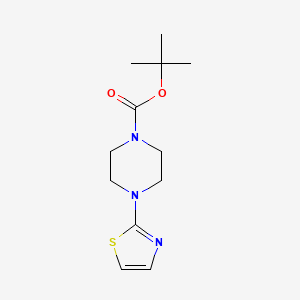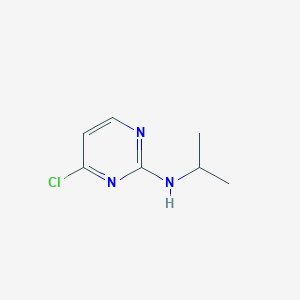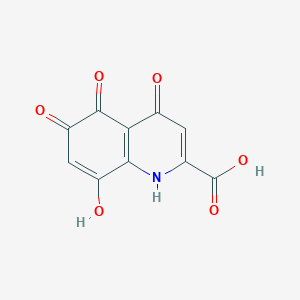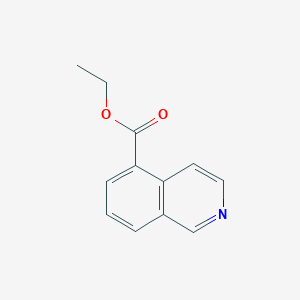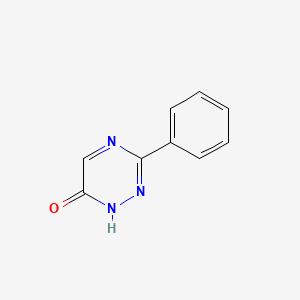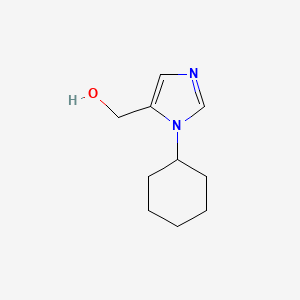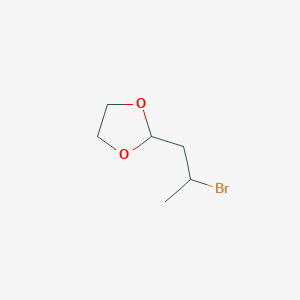
2-(2-Bromopropyl)-1,3-dioxolane
概要
説明
“2-(2-Bromopropyl)-1,3-dioxolane” is likely a brominated organic compound. It probably contains a dioxolane group (a cyclic ether with the formula (CH2)2O2CH2) and a bromopropyl group (a three-carbon chain with a bromine atom attached) .
Synthesis Analysis
While specific synthesis methods for “2-(2-Bromopropyl)-1,3-dioxolane” are not available, brominated compounds are often synthesized by reacting the corresponding alcohol with a brominating agent .Molecular Structure Analysis
The molecular structure of “2-(2-Bromopropyl)-1,3-dioxolane” would likely include a three-carbon chain attached to a bromine atom and a dioxolane ring .Chemical Reactions Analysis
Brominated compounds can participate in various chemical reactions, including substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromopropyl)-1,3-dioxolane” would depend on its specific structure. Brominated compounds are often dense, colorless liquids .科学的研究の応用
-
Benzene, (2-bromopropyl)- : This compound is similar to “2-(2-Bromopropyl)-1,3-dioxolane”. It has a molecular weight of 199.088 and its CAS Registry Number is 2114-39-8 . It’s used in various scientific fields, particularly in organic chemistry for the synthesis of other compounds .
-
2-Bromopropionyl bromide : This compound is used in the preparation of cellulose macroinitiator through direct acylation of cellulose in ionic liquid 1-allyl-3-methylimidazolium chloride . It’s also used to prepare 3-(2-bromopropionyl)-2-oxazolidone derivatives and bromoester terminated poly (3-hexylthiophene) . Furthermore, it’s used as a macroinitiator for atom transfer radical polymerization of acrylates .
-
2-Bromopropane : Also known as isopropyl bromide and 2-propyl bromide, this halogenated hydrocarbon is used for introducing the isopropyl functional group in organic synthesis . It’s prepared by heating isopropanol with hydrobromic acid .
-
(2S)-2-bromopropyl propanoate : This compound has a molecular weight of 195.05434 g/mol. It contains a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The exact applications of this compound are not specified, but it’s likely used in organic synthesis given its structure .
-
2-Bromopropane : Also known as isopropyl bromide and 2-propyl bromide, this halogenated hydrocarbon is used for introducing the isopropyl functional group in organic synthesis . It’s prepared by heating isopropanol with hydrobromic acid .
-
(?)-[®-2-Bromopropyl]benzene : The exact applications of this compound are not specified, but it’s likely used in organic synthesis given its structure .
-
(2S)-2-bromopropyl propanoate : This compound has a molecular weight of 195.05434 g/mol. It contains a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The exact applications of this compound are not specified, but it’s likely used in organic synthesis given its structure .
-
2-Bromopropane : Also known as isopropyl bromide and 2-propyl bromide, this halogenated hydrocarbon is used for introducing the isopropyl functional group in organic synthesis . It’s prepared by heating isopropanol with hydrobromic acid .
-
(?)-[®-2-Bromopropyl]benzene : The exact applications of this compound are not specified, but it’s likely used in organic synthesis given its structure .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2-bromopropyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-5(7)4-6-8-2-3-9-6/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIWPLUCPRZQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1OCCO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620093 | |
| Record name | 2-(2-Bromopropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromopropyl)-1,3-dioxolane | |
CAS RN |
106334-26-3 | |
| Record name | 2-(2-Bromopropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromopropyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-1H-benzo[d]imidazol-2-amine](/img/structure/B1603186.png)
